molecular formula C8H15ClO3S B13350384 Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride

Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride

Cat. No.: B13350384
M. Wt: 226.72 g/mol
InChI Key: UFXVTGPBWLNBMX-JGVFFNPUSA-N
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Description

Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride is a chiral sulfonyl chloride compound with potential applications in various fields of chemistry and industry. Its unique structure, featuring a methoxy group and a sulfonyl chloride group attached to a cycloheptane ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the cycloheptane ring, which can be achieved through various methods such as cyclization reactions.

    Introduction of Functional Groups: The methoxy group is introduced via a nucleophilic substitution reaction, where a suitable methoxy donor reacts with the cycloheptane ring.

    Sulfonyl Chloride Formation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the intermediate compound with a sulfonyl chloride reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and scalable processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

    Hydrolysis: Hydrolysis reactions are usually performed in the presence of water or aqueous base.

Major Products

The major products formed from these reactions include various substituted derivatives, sulfonic acids, and reduced or oxidized forms of the compound.

Scientific Research Applications

Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various derivatives. The sulfonyl chloride group is highly reactive, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

  • Rel-(1R,2S)-2-methoxycyclohexane-1-sulfonyl chloride
  • Rel-(1R,2S)-2-methoxycyclopentane-1-sulfonyl chloride

Uniqueness

Rel-(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its six- and five-membered ring analogs. This uniqueness can influence its reactivity and the types of reactions it can undergo, making it a valuable compound for specific applications.

Properties

Molecular Formula

C8H15ClO3S

Molecular Weight

226.72 g/mol

IUPAC Name

(1R,2S)-2-methoxycycloheptane-1-sulfonyl chloride

InChI

InChI=1S/C8H15ClO3S/c1-12-7-5-3-2-4-6-8(7)13(9,10)11/h7-8H,2-6H2,1H3/t7-,8+/m0/s1

InChI Key

UFXVTGPBWLNBMX-JGVFFNPUSA-N

Isomeric SMILES

CO[C@H]1CCCCC[C@H]1S(=O)(=O)Cl

Canonical SMILES

COC1CCCCCC1S(=O)(=O)Cl

Origin of Product

United States

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